molecular formula C12H7ClN2O B11874936 2-Chloropyrimido[2,1-a]isoquinolin-4-one CAS No. 42398-55-0

2-Chloropyrimido[2,1-a]isoquinolin-4-one

Cat. No.: B11874936
CAS No.: 42398-55-0
M. Wt: 230.65 g/mol
InChI Key: BYRWJYALSBHOFU-UHFFFAOYSA-N
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Description

2-Chloropyrimido[2,1-a]isoquinolin-4-one is a heterocyclic compound with a fused ring structure that includes both pyrimidine and isoquinoline moieties.

Preparation Methods

The synthesis of 2-Chloropyrimido[2,1-a]isoquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with isoquinoline derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

2-Chloropyrimido[2,1-a]isoquinolin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloropyrimido[2,1-a]isoquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloropyrimido[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

2-Chloropyrimido[2,1-a]isoquinolin-4-one can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of pyrimidine and isoquinoline rings, as well as the presence of a chlorine atom, which can be a versatile site for further chemical modifications .

Properties

CAS No.

42398-55-0

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

2-chloropyrimido[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C12H7ClN2O/c13-10-7-11(16)15-6-5-8-3-1-2-4-9(8)12(15)14-10/h1-7H

InChI Key

BYRWJYALSBHOFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=CC3=O)Cl

Origin of Product

United States

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